molecular formula C8H11NO5S B13577296 (2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13577296
M. Wt: 233.24 g/mol
InChI Key: FKENQMMABCRJMK-NTSWFWBYSA-N
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Description

(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the oxo groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    Thiourea-based compounds: Share the sulfur-containing functional group but differ in overall structure and reactivity.

Uniqueness: (2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its bicyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to simpler analogs.

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m0/s1

InChI Key

FKENQMMABCRJMK-NTSWFWBYSA-N

Isomeric SMILES

CC1([C@H](N2[C@@H](S1(=O)=O)CC2=O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Origin of Product

United States

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